2-Acetyloxy-6-phenylmethyl-2-(phenylthio)cyclohexanone
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Overview
Description
2-Acetyloxy-6-phenylmethyl-2-(phenylthio)cyclohexanone is an organic compound with the molecular formula C21H22O3S It is characterized by the presence of an acetyloxy group, a phenylmethyl group, and a phenylthio group attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyloxy-6-phenylmethyl-2-(phenylthio)cyclohexanone typically involves the following steps:
Formation of the Cyclohexanone Ring: The cyclohexanone ring can be synthesized through the aldol condensation of appropriate aldehydes and ketones.
Introduction of the Acetyloxy Group: The acetyloxy group is introduced via acetylation, using acetic anhydride and a suitable catalyst.
Addition of the Phenylmethyl Group: The phenylmethyl group is added through a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst.
Incorporation of the Phenylthio Group: The phenylthio group is introduced through a nucleophilic substitution reaction, using thiophenol and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Acetyloxy-6-phenylmethyl-2-(phenylthio)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy or phenylthio groups with other functional groups, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thiophenol in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new substituted cyclohexanone derivatives.
Scientific Research Applications
2-Acetyloxy-6-phenylmethyl-2-(phenylthio)cyclohexanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Acetyloxy-6-phenylmethyl-2-(phenylthio)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Acetyloxy-6-phenylmethylcyclohexanone: Lacks the phenylthio group, leading to different chemical properties and reactivity.
2-Phenylmethyl-2-(phenylthio)cyclohexanone: Lacks the acetyloxy group, affecting its solubility and biological activity.
6-Phenylmethyl-2-(phenylthio)cyclohexanone: Lacks both the acetyloxy and phenylmethyl groups, resulting in a simpler structure with distinct properties.
Uniqueness
2-Acetyloxy-6-phenylmethyl-2-(phenylthio)cyclohexanone is unique due to the presence of all three functional groups (acetyloxy, phenylmethyl, and phenylthio) on the cyclohexanone ring. This combination of groups imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H22O3S |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(3-benzyl-2-oxo-1-phenylsulfanylcyclohexyl) acetate |
InChI |
InChI=1S/C21H22O3S/c1-16(22)24-21(25-19-12-6-3-7-13-19)14-8-11-18(20(21)23)15-17-9-4-2-5-10-17/h2-7,9-10,12-13,18H,8,11,14-15H2,1H3 |
InChI Key |
YJPZUWSCLGASNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(CCCC(C1=O)CC2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
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